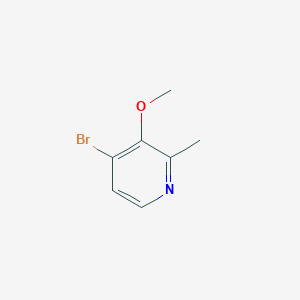![molecular formula C10H17NO2 B2687188 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 1909348-10-2](/img/structure/B2687188.png)
3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one” is a chemical compound with the CAS Number: 1864998-37-7 . Its IUPAC name is 3-isopropyl-2-azaspiro[3.5]nonan-1-one . The compound has a molecular weight of 181.28 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H19NO/c1-8(2)9-11(10(13)12-9)6-4-3-5-7-11/h8-9H,3-7H2,1-2H3,(H,12,13) . This provides a standardized representation of the compound’s molecular structure.Scientific Research Applications
Synthetic Chemistry Applications
Spiro compounds, such as the ones related to 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one, have been a focus of synthetic chemistry due to their presence in natural or synthetic products with significant biological activities. The development of synthetic approaches to these spiroaminals is crucial due to their challenging targets for chemical synthesis and their potential applications in various fields (Sinibaldi & Canet, 2008). Furthermore, novel synthetic methodologies, such as one-pot synthesis involving Mn(III)-based oxidation, have been employed to synthesize spiro compounds with high yields, showcasing the adaptability of synthetic strategies to produce structurally complex spiro frameworks (Huynh, Nguyen, & Nishino, 2017).
Drug Development Applications
Spiro compounds have also been investigated for their antiviral and antimicrobial properties. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated inhibitory effects against human coronavirus, pointing to the potential of spiro compounds in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019). Additionally, spiroheterocyclic pyrylium salts related to spiro compounds have been explored for their antimicrobial activities, indicating the versatility of spiro frameworks in designing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Biological Activity and Therapeutic Potential
The diverse biological activities associated with spiro compounds underline their importance in therapeutic applications. The anticonvulsant, antihypertensive, and antibacterial activities observed in various spiro derivatives underscore their potential as leads for the development of new therapeutic agents targeting a range of diseases and conditions (Obniska, Kamiński, & Tatarczyńska, 2006); (Caroon et al., 1981); (Odagiri et al., 2013).
Safety And Hazards
Future Directions
The compound has shown promise in the treatment of solid tumors, particularly those with a KRAS G12C mutation . Further optimization of the lead compound led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model . This suggests potential future directions in oncology research and drug development.
properties
IUPAC Name |
1-propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(2)8-10(9(12)11-8)3-5-13-6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFNZNBZYRSZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCOCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

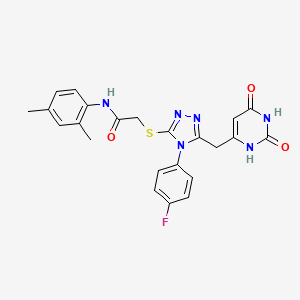
![N,N-dimethyl-N-[4-(3'-methyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]amine](/img/structure/B2687108.png)
![5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687109.png)
![Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2687112.png)
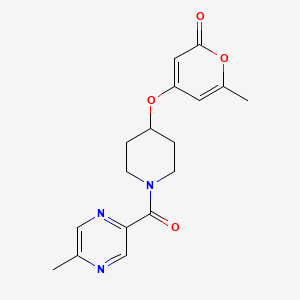
![Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B2687114.png)
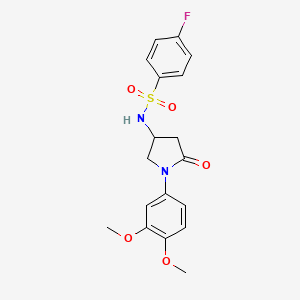
![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2687118.png)
![(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B2687119.png)
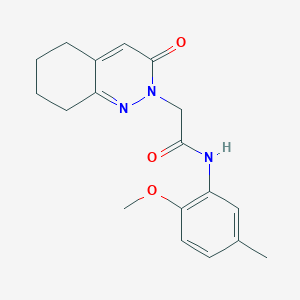
![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2687122.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid](/img/structure/B2687125.png)
![N'-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N-hydroxymethanimidamide](/img/structure/B2687126.png)
